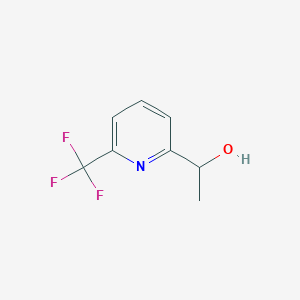

1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol

Description

Strategic Significance of Fluorinated Organic Compounds in Contemporary Chemical Synthesis

The introduction of fluorine, and particularly the trifluoromethyl group, into organic compounds is a widely used strategy to modulate molecular properties. researchgate.net The C-F bond is the strongest single bond in organic chemistry, which imparts significant metabolic stability to molecules by blocking sites susceptible to oxidative degradation. nih.gov The trifluoromethyl group is a potent electron-withdrawing substituent, a property that can significantly alter the acidity or basicity of nearby functional groups and influence intermolecular interactions. orgsyn.org

In medicinal chemistry, the CF3 group is often employed as a bioisostere for a methyl group or chlorine atom. orgsyn.org This substitution can lead to enhanced target binding affinity, improved membrane permeability, and increased lipophilicity, all of which are critical factors in drug design. synquestlabs.com It is estimated that fluorine-containing compounds represent a significant portion of all new drugs and agrochemicals, highlighting the immense strategic value of organofluorine chemistry. google.com

Pyridine (B92270) Scaffolds as Versatile Building Blocks in Organic Chemistry

The pyridine ring is a fundamental six-membered aromatic heterocycle that is ubiquitous in nature and synthetic chemistry. It is a core component of essential biomolecules, including vitamins like niacin and coenzymes such as NAD/NADP. googleapis.com In synthetic applications, the pyridine scaffold is prized for its versatility. The nitrogen atom renders the ring electron-deficient, which influences its reactivity; it is generally prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. googleapis.com

This predictable reactivity, combined with the pyridine nitrogen's ability to act as a ligand for metal catalysts and as a basic site, makes pyridine and its derivatives indispensable building blocks. They are integral to the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. orgsyn.orggoogleapis.com The ability to readily functionalize the pyridine ring at various positions allows for the systematic tuning of a molecule's steric and electronic properties.

1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol as a Key Chiral Component in Pyridine Derivatization

Within the family of trifluoromethylated pyridines, this compound stands out as a particularly useful chiral intermediate. This secondary alcohol combines the influential trifluoromethyl group with a chiral center directly attached to the versatile pyridine core, making it a high-value synthon for constructing enantiopure molecules.

Synthesis and Physicochemical Properties

The synthesis of this compound typically begins with its corresponding ketone precursor, 2-acetyl-6-(trifluoromethyl)pyridine. The primary challenge and area of research interest lie in the enantioselective reduction of this ketone to produce the desired single-enantiomer alcohol. While specific literature on the reduction of 2-acetyl-6-(trifluoromethyl)pyridine is limited, established methods for the asymmetric reduction of similar 2-acylpyridines and trifluoromethyl ketones are directly applicable. These methods often employ transition-metal catalysts or enzyme-based systems.

Table 1: General Methods for Asymmetric Reduction of Prochiral Ketones

| Method | Catalyst/Reagent Type | Precursor Type | Key Features |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral transition-metal complexes (e.g., Ru, Rh, Ir) | Ketones | High enantioselectivity, often requires high-pressure hydrogen. |

| Asymmetric Transfer Hydrogenation | Metal complexes with chiral ligands (e.g., Ru, Fe) | Ketones | Uses hydrogen donors like isopropanol (B130326) or formic acid; milder conditions. |

| Asymmetric Hydrosilylation | Chiral metal complexes with silanes | Ketones | Mild conditions, followed by hydrolysis to yield the alcohol. |

The physical properties of this compound are not widely reported in public literature, but data for related compounds provide useful context.

Table 2: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 1279822-21-7 | C₈H₈F₃NO | 191.15 |

| (6-(Trifluoromethyl)pyridin-2-yl)methanol | 131747-53-0 | C₇H₆F₃NO | 177.12 |

Application in Pyridine Derivatization

The synthetic value of chiral this compound lies in its role as an intermediate for more complex molecules. The hydroxyl group serves as a handle for further chemical transformations, allowing for the introduction of diverse functionalities while preserving the chiral integrity of the stereocenter. A key application is in the synthesis of compounds where the alcohol is converted into a leaving group or used in nucleophilic substitution reactions to attach larger side chains.

For instance, patent literature describes pyridine derivatives with anti-ulcer activity that can be synthesized from such intermediates. In these examples, a pyridine ethanol (B145695) derivative is used to form an ether linkage with a sulfur-containing side chain, a critical step in building the final pharmacologically active compound. The chirality introduced by using an enantiopure starting material like (R)- or (S)-1-(6-(trifluoromethyl)pyridin-2-yl)ethanol can be crucial for the biological activity and selectivity of the final drug product. This highlights the compound's role as a key chiral component, enabling the synthesis of complex, stereochemically defined pyridine-based structures for various applications, particularly in drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C8H8F3NO |

|---|---|

Molecular Weight |

191.15 g/mol |

IUPAC Name |

1-[6-(trifluoromethyl)pyridin-2-yl]ethanol |

InChI |

InChI=1S/C8H8F3NO/c1-5(13)6-3-2-4-7(12-6)8(9,10)11/h2-5,13H,1H3 |

InChI Key |

RKWWXCVMKXCMKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC(=CC=C1)C(F)(F)F)O |

Origin of Product |

United States |

Reactivity Profiles and Derivatization Strategies of 1 6 Trifluoromethyl Pyridin 2 Yl Ethanol

Chemical Transformations at the Hydroxyl Moiety

The secondary alcohol group is a key site for chemical modification, allowing for the introduction of various functional groups and the construction of new molecular frameworks.

Oxidation Pathways to Carbonyl Derivatives

The oxidation of the secondary alcohol in 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol to its corresponding ketone, 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone, is a fundamental transformation. The presence of the electron-withdrawing trifluoromethyl group increases the activation barrier for oxidation compared to non-fluorinated analogues. thieme-connect.com This is attributed to the diminished nucleophilicity of the hydroxyl oxygen and an increase in the carbon-hydrogen bond strength at the carbinol center. thieme-connect.com

Consequently, standard oxidizing agents may be less effective. More robust methods, such as those employing a nitroxide catalyst like 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl (ACT) in conjunction with a terminal oxidant like potassium persulfate, have been developed for the efficient oxidation of α-trifluoromethyl alcohols. thieme-connect.com This catalytic approach is effective for a range of aromatic and heteroaromatic substrates. thieme-connect.com

Table 1: Oxidation of this compound

| Starting Material | Product | Reagents and Conditions |

|---|---|---|

| This compound | 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone | ACT (catalyst), K2S2O8 |

Functional Group Interconversions, including Halogenation and Etherification

The hydroxyl group can be readily converted into other functional groups, such as halides and ethers, expanding the synthetic utility of the molecule. Halogenation, for instance, can be achieved using standard reagents like thionyl chloride to yield the corresponding chloride. This transformation converts the alcohol into a good leaving group, facilitating subsequent nucleophilic substitution reactions.

Etherification, the formation of an ether linkage, can be accomplished under various conditions, typically involving the deprotonation of the alcohol with a base to form an alkoxide, which then reacts with an alkyl halide. These interconversions are standard procedures in organic synthesis and provide access to a wider array of derivatives. orgsyn.org

Pyridine (B92270) Ring and Trifluoromethyl Group Reactivity Considerations

The electronic properties of the pyridine ring and the trifluoromethyl group significantly dictate the molecule's reactivity in various chemical transformations.

Electronic Influence of the Trifluoromethyl Group on Pyridine Reactivity

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its strong inductive effect significantly reduces the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. nih.govacs.org This electron deficiency also influences the acidity of protons on the ring and the basicity of the pyridine nitrogen. The Hammett constant for a trifluoromethyl group is approximately 0.54, indicating its strong electron-withdrawing nature. nih.gov This property can be leveraged to control the regioselectivity of certain reactions and can impact the stability and reactivity of intermediates. nih.gov

Catalytic Cross-Coupling Reactions Involving Pyridine Halide Derivatives

Derivatives of this compound, particularly the corresponding halides (e.g., 2-bromo-6-(trifluoromethyl)pyridine (B62328) or 2-chloro-6-(trifluoromethyl)pyridine), are valuable substrates for palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is widely used to create biaryl structures. libretexts.org For instance, 2-chloro-6-(trifluoromethyl)pyridine (B1580974) can be coupled with various arylboronic acids to generate 2-aryl-6-(trifluoromethyl)pyridines. beilstein-journals.orgthieme-connect.de The success of these reactions often depends on the choice of catalyst, ligands, and base. nih.govnih.gov

Table 2: Examples of Suzuki-Miyaura Coupling with 2-Halo-6-(trifluoromethyl)pyridines

| Pyridine Halide | Coupling Partner | Product |

|---|---|---|

| 2-Chloro-6-(trifluoromethyl)pyridine | Arylboronic acid | 2-Aryl-6-(trifluoromethyl)pyridine |

| 2-Bromo-6-(trifluoromethyl)pyridine | Arylboronic acid | 2-Aryl-6-(trifluoromethyl)pyridine |

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of alkynyl moieties onto the pyridine ring.

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds by coupling an amine with an aryl halide. organic-chemistry.orgwikipedia.org This reaction is crucial for synthesizing substituted amino-pyridines, which are common motifs in pharmaceuticals. libretexts.orgyoutube.com The choice of phosphine (B1218219) ligand is critical for the efficiency of the Buchwald-Hartwig reaction. wikipedia.orgyoutube.com

Functionalization of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring retains some basicity, although it is reduced by the electron-withdrawing trifluoromethyl group. It can still undergo reactions such as quaternization. nih.gov This involves the reaction of the pyridine nitrogen with an alkyl halide to form a quaternary pyridinium (B92312) salt. nih.gov This transformation introduces a permanent positive charge and can significantly alter the molecule's physical and chemical properties.

Role of this compound as a Versatile Synthetic Intermediate

The chemical scaffold containing a trifluoromethyl-substituted pyridine ring is a significant feature in many active compounds in the pharmaceutical and agrochemical sectors. The title compound, this compound, possesses two key functional groups that make it a potentially valuable building block in organic synthesis: a secondary alcohol and a pyridine ring bearing a strong electron-withdrawing trifluoromethyl group. The hydroxyl group can be readily oxidized to a ketone or converted into a good leaving group for nucleophilic substitution, while the pyridine ring itself can participate in various coupling reactions. Despite its potential, detailed studies explicitly outlining its use as a versatile synthetic intermediate are not extensively documented in publicly available literature. However, the importance of this structural motif is evident in more complex molecules, suggesting its role as a precursor in their synthesis.

Construction of Complex Heterocyclic Systems

The 6-(trifluoromethyl)pyridine-2-yl moiety is a key component in several advanced molecular structures, including macrocycles and fused heterocyclic systems developed as therapeutic agents. While direct synthetic routes starting from this compound are not always detailed, its structural relation to key intermediates is notable. For instance, the synthesis of potent Janus Kinase 2 (JAK2) and fms-like tyrosine kinase-3 (FLT3) inhibitors has led to the development of complex macrocycles incorporating a substituted pyrimidine (B1678525) core linked to other aromatic systems. nih.gov One such inhibitor, known as SB1518, features a di-substituted pyridine ring as part of its complex tetracyclic architecture. nih.gov The construction of such elaborate molecules often relies on the step-wise assembly of pre-functionalized building blocks, where a compound like this compound could serve as a key starting material for one of the heterocyclic fragments.

Furthermore, cascade reactions, such as the aza-Wittig/6π-electrocyclization, represent a powerful strategy for the synthesis of complex nitrogen-containing heterocycles like 1,6-dihydropyridines. nih.gov These reactions often start from ketones and vinyliminophosphoranes to construct multisubstituted pyridine frameworks. nih.gov The oxidation of this compound provides the corresponding ketone, 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone, a direct precursor for such cascade reactions, enabling the formation of complex pyridinyl motifs with fluorinated quaternary centers.

Application in Modular Synthesis Approaches for Advanced Molecular Architectures

Modular synthesis allows for the systematic assembly of complex molecules from simpler, interchangeable building blocks. This approach is highly valuable in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies. The 6-(trifluoromethyl)pyridin-2-yl unit is a desirable module due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity.

The synthesis of polysubstituted pyridines often employs modular strategies. For example, a protocol for creating 4,6-bis(trifluoromethyl)pyridines utilizes a reductive cyclization of O-acyl oximes with hexafluoroacetylacetone, demonstrating a modular approach to access this class of compounds. orgsyn.org While this specific example does not use this compound, it highlights the modular logic employed in constructing molecules with similar substitution patterns. The derivatization of this compound, for instance by converting its hydroxyl group into a leaving group (e.g., a halide or triflate), would transform it into a versatile module for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions), allowing for the attachment of various other molecular fragments to build advanced architectures.

The significance of this building block is further underscored by its presence in complex, biologically active molecules that are subjects of patent applications. For example, the core structure is found in 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives investigated as potential therapeutics. google.com Additionally, a tablet formulation for treating hematologic malignancies contains the active ingredient 2-methyl-l-[(4-[6-(trifluoromethyl)pyridin-2-yl]-6-{[2-(trifluoromethyl)pyridin-4-yl]amino}-l,3,5-triazin-2-yl)amino]propan-2-ol, which prominently features the 6-(trifluoromethyl)pyridin-2-yl moiety. google.com The synthesis of these complex drug candidates inherently relies on a modular approach, where the 6-(trifluoromethyl)pyridin-2-yl fragment is introduced as a key building block, for which this compound is a logical, though not explicitly stated, precursor.

Computational Chemistry and Theoretical Investigations

Advanced Quantum Chemical Calculations for Electronic Structure and Conformation

The electronic structure and three-dimensional shape (conformation) of a molecule are fundamental to its behavior. Quantum chemical calculations are the primary tools used to probe these characteristics.

Density Functional Theory (DFT) and Ab Initio Methodologies

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for studying molecular systems. nih.govnih.govscirp.orgresearchgate.net DFT methods, such as the widely used B3LYP functional, calculate the electronic structure based on the electron density, offering a balance between computational cost and accuracy. nih.gov Ab initio methods, like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), are derived directly from quantum mechanical principles without empirical parameters, often providing higher accuracy at a greater computational expense. researchgate.net For a molecule like 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol, these calculations would be used to optimize its geometry, determine its vibrational frequencies, and calculate its electronic energy.

Conformational Analysis and Energetic Landscapes

The presence of rotatable bonds in this compound—specifically the C-C bond between the pyridine (B92270) ring and the ethanol (B145695) moiety, and the C-O bond of the alcohol—means the molecule can exist in various conformations. A conformational analysis would systematically rotate these bonds to map the potential energy surface. This process identifies the most stable low-energy conformers and the energy barriers for rotation between them. Such studies, often performed using DFT, are crucial for understanding which shapes the molecule is likely to adopt and how flexible it is. For instance, studies on substituted benzaldehydes and acetophenones have shown how different functional groups influence conformational preferences. rsc.org

Analysis of Intermolecular Interactions, Including C-F...Π and Hydrogen Bonding

The trifluoromethyl group and the hydroxyl group on this compound are key players in forming non-covalent interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor. youtube.com The fluorine atoms of the CF3 group can participate in weaker interactions, and the electron-rich pyridine ring can engage in π-stacking or C-H...π interactions. The presence of fluorine on an aromatic ring significantly influences its electrostatic potential, which can lead to complex and sometimes counterintuitive intermolecular forces. nih.govnih.govrsc.org A detailed computational analysis would quantify the strength and geometry of these potential interactions, which are critical for understanding the compound's solid-state packing and its interactions with biological targets.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP map would likely show a negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, indicating their susceptibility to electrophilic attack. Conversely, a positive potential (blue) would be expected around the hydrogen of the hydroxyl group and potentially influenced by the electron-withdrawing trifluoromethyl group. This analysis is invaluable for predicting how the molecule will interact with other molecules and its sites of reactivity.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwuxiapptec.comacs.org The energy and location of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the energy and location of the LUMO indicate its ability to accept electrons (electrophilicity). For this compound, a calculation would reveal the energies of these orbitals and their distribution across the molecule. The electron-withdrawing trifluoromethyl group is expected to lower the energy of both the HOMO and LUMO compared to a non-substituted analogue. The energy gap between the HOMO and LUMO is also a key indicator of the molecule's kinetic stability.

Mechanistic Studies Through Computational Modeling

While no specific mechanistic studies involving this compound were found, computational modeling is a powerful tool for elucidating reaction pathways. For example, if this alcohol were to undergo an oxidation or a substitution reaction, DFT calculations could be used to model the transition state structures and calculate the activation energies for different possible pathways. This would provide a detailed, step-by-step understanding of the reaction mechanism, helping to explain why certain products are formed over others. Such studies have been performed for reactions involving other fluorinated compounds and pyridine derivatives, providing valuable precedents for future work. chemrxiv.orgnih.gov

Elucidation of Reaction Pathways and Transition States

The synthesis of this compound typically involves the addition of a methyl group to 6-(trifluoromethyl)pyridine-2-carbaldehyde (B145258) or a related derivative. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of such reactions. These studies can identify the most plausible reaction mechanism by comparing the energy barriers of different pathways.

For the synthesis of pyridyl alcohols, computational studies on related systems suggest that the reaction can proceed through various mechanisms depending on the reagents and catalysts used. For instance, in a metal-catalyzed addition of an organometallic reagent (e.g., methylmagnesium bromide) to the corresponding aldehyde, DFT calculations can model the coordination of the catalyst to the pyridine nitrogen and the carbonyl oxygen, followed by the nucleophilic attack of the methyl group. The transition state for this step would involve a highly organized cyclic structure.

Generic reaction pathways for the formation of pyridyl alcohols, which can be computationally investigated, include:

Grignard-type Reactions: These are common for forming the C-C bond. DFT calculations can elucidate the structure of the transition state, which often involves the coordination of the magnesium atom to both the pyridine nitrogen and the carbonyl oxygen, facilitating the methyl transfer. The calculated activation energy for this step is crucial for predicting the reaction rate.

Reductions of Ketones: If the synthesis proceeds via the reduction of 2-acetyl-6-(trifluoromethyl)pyridine, computational studies can compare the transition states for different reducing agents (e.g., NaBH₄, L-selectride). The calculations can reveal how the steric and electronic properties of the reducing agent and the substrate influence the activation energy and the stereochemical outcome.

A hypothetical reaction pathway elucidated through computational modeling might involve the following steps for a catalyzed reaction:

Catalyst-Substrate Complex Formation: The initial step involves the formation of a complex between the catalyst and the starting material, 6-(trifluoromethyl)pyridine-2-carbaldehyde.

Nucleophilic Addition: The key bond-forming step where the nucleophile (e.g., a methyl group from an organometallic reagent) attacks the carbonyl carbon. The geometry and energy of the transition state for this step are critical.

Intermediate Formation: Formation of an alkoxide intermediate.

Protonation/Workup: The final step to yield the alcohol product.

DFT calculations can provide detailed information on the bond lengths, bond angles, and vibrational frequencies of the transition states, which are not experimentally observable.

Computational Investigation of Stereoselectivity Origins

The synthesis of this compound can result in a chiral center at the carbinol carbon. In asymmetric synthesis, understanding the origin of stereoselectivity is paramount. Computational studies are invaluable for this purpose. DFT calculations can model the transition states leading to the (R)- and (S)-enantiomers. The enantiomeric excess observed experimentally can be correlated with the calculated energy difference between these diastereomeric transition states.

The origins of stereoselectivity are often attributed to a combination of steric and electronic factors within the transition state assembly. In the context of a chiral catalyst, computational models can visualize how the catalyst's chiral environment interacts with the substrate. Key interactions that can be analyzed include:

Steric Hindrance: The bulky groups of the chiral ligand can sterically block one face of the prochiral carbonyl group, favoring the attack of the nucleophile from the less hindered face.

Non-covalent Interactions: Hydrogen bonding, π-π stacking, and van der Waals interactions between the catalyst, substrate, and reagents can play a crucial role in stabilizing one transition state over the other. DFT studies can quantify the contribution of these interactions. researchgate.net

Electronic Effects: The electron-withdrawing trifluoromethyl group can influence the electronic distribution in the pyridine ring and the carbonyl group, which in turn affects the interaction with the catalyst and the approaching nucleophile.

For example, in a study on the asymmetric hydrogenation of related olefins catalyzed by iridium complexes with chiral P,thioether ligands, DFT calculations revealed that the thioether group plays a major role in directing the coordination of the substrate. This, combined with the conformation of other parts of the ligand, maximizes the energy difference between the transition states leading to the different enantiomers. acs.org Similar principles would apply to the asymmetric synthesis of this compound.

Table 1: Hypothetical Energy Differences in Asymmetric Synthesis This interactive table illustrates how the calculated energy difference between transition states correlates with the predicted enantiomeric excess.

| ΔΔG‡ (kcal/mol) | Predicted ee (%) |

|---|---|

| 0.5 | 61 |

| 1.0 | 84 |

| 1.5 | 94 |

| 2.0 | 98 |

| 3.0 | >99 |

Note: This table is based on the relationship ee = 100 * (e^(ΔΔG‡/RT) - 1) / (e^(ΔΔG‡/RT) + 1) at room temperature (298 K).

Analysis of Solvent Effects on Reaction Mechanisms

The choice of solvent can significantly impact the rate, yield, and selectivity of a chemical reaction. Computational chemistry provides methods to explicitly or implicitly model the effect of the solvent.

Implicit Solvent Models (Continuum Models): These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. For the synthesis of this compound, PCM calculations could predict how the polarity of the solvent stabilizes or destabilizes charged intermediates and transition states. For instance, a more polar solvent would be expected to better solvate and stabilize a charged transition state, potentially lowering the activation energy.

Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the quantum mechanical calculation along with the solute. This method is computationally more demanding but can provide detailed insights into specific solute-solvent interactions, such as hydrogen bonding. For a reaction occurring in an alcohol solvent like ethanol, explicit modeling could show how ethanol molecules act as proton shuttles or stabilize intermediates through hydrogen bonds.

Spectroscopic Characterization and Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the spectra of various nuclei, including ¹H, ¹³C, and ¹⁹F, a complete picture of the atomic connectivity and stereochemistry can be assembled.

¹H NMR Spectroscopy and Proton Chemical Shift Analysis

The ¹H NMR spectrum of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol provides specific information about the number, environment, and connectivity of protons in the molecule.

The spectrum is expected to show distinct signals corresponding to the protons of the pyridine (B92270) ring, the methine proton (-CHOH), the methyl protons (-CH₃), and the hydroxyl proton (-OH). The aromatic region would display signals for the three protons on the pyridine ring. Their chemical shifts and coupling patterns are influenced by the positions of the trifluoromethyl and ethanol (B145695) substituents. The methine proton would appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons, in turn, would present as a doublet, coupled to the single methine proton. The hydroxyl proton typically appears as a broad singlet, though its chemical shift and appearance can vary with concentration, solvent, and temperature.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: As specific experimental data is not publicly available, this table represents expected values based on known chemical shift ranges and substituent effects. Actual values may vary.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine H | 7.8 - 8.0 | t | ~7.8 |

| Pyridine H | 7.5 - 7.7 | d | ~7.6 |

| Pyridine H | 7.3 - 7.5 | d | ~7.6 |

| CH (methine) | ~5.0 | q | ~6.5 |

| OH (hydroxyl) | Variable (e.g., 2.5-4.0) | br s | - |

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The spectrum would show signals for the five carbons of the pyridine ring, the methine carbon, the methyl carbon, and the carbon of the trifluoromethyl group. The carbons of the pyridine ring appear in the aromatic region (typically δ 120-160 ppm). The C-2 and C-6 carbons, being directly attached to the nitrogen and the electron-withdrawing CF₃ group respectively, will have characteristic chemical shifts. The CF₃ group itself will appear as a quartet due to coupling with the three fluorine atoms. The methine carbon (C-OH) will be found in the range of δ 60-75 ppm, while the methyl carbon will be observed at a higher field (lower ppm value).

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: As specific experimental data is not publicly available, this table represents expected values. Actual values may vary.)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=N (Pyridine C2) | ~162 |

| C-CF₃ (Pyridine C6) | ~148 (q, J ≈ 35 Hz) |

| Pyridine C4 | ~138 |

| Pyridine C3 | ~120 |

| Pyridine C5 | ~118 |

| CF₃ | ~124 (q, J ≈ 275 Hz) |

| CHOH (methine) | ~68 |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Trifluoromethyl Group Characterization

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. For this compound, this method is essential for confirming the presence and electronic environment of the trifluoromethyl (CF₃) group. The spectrum is expected to show a single signal, a singlet, for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift provides information about the electronic effects of the pyridine ring on the substituent.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, for instance, confirming the coupling between the methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic pyridine ring and the aliphatic ethanol side chain would appear around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. Strong absorption bands, typically in the 1100-1350 cm⁻¹ range, are characteristic of C-F stretching vibrations from the trifluoromethyl group.

Table 3: Hypothetical FT-IR Data for this compound (Note: As specific experimental data is not publicly available, this table represents expected vibrational frequencies. Actual values may vary.)

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (alcohol) | 3200-3600 (broad) |

| C-H Stretch (aromatic/aliphatic) | 2850-3100 |

| C=N, C=C Stretch (pyridine ring) | 1400-1600 |

| C-F Stretch (trifluoromethyl) | 1100-1350 (strong) |

Following a comprehensive search for scientific literature and data, it has been determined that detailed, publicly available information for the specific spectroscopic and crystallographic analyses requested for the compound This compound is insufficient to construct the article as outlined.

The required experimental data for the following sections could not be located in published papers or databases:

Q & A

Q. What are the common synthetic routes for 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol?

The synthesis typically involves two key steps:

- Step 1 : Nucleophilic substitution of a halogenated pyridine precursor (e.g., 2-chloro-6-(trifluoromethyl)pyridine) with a fluorinating agent (e.g., KF in DMSO) to introduce fluorine at the 6-position .

- Step 2 : Reduction of the intermediate ketone (e.g., 1-[6-(trifluoromethyl)pyridin-2-yl]ethanone) using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the ethanol derivative .

Key Considerations : Solvent choice (e.g., DMSO for fluorination) and reaction temperature (60–80°C) significantly impact yield.

Q. What spectroscopic techniques are used to characterize this compound?

- NMR : H and F NMR confirm the trifluoromethyl group ( ppm for F) and ethanol moiety ( ppm for CH3 and ppm for OH) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 205.07 (C8H8F3NO) .

- IR : O–H stretching (~3400 cm) and C–F vibrations (~1150 cm) are diagnostic .

Q. What are the primary research applications of this compound?

- Drug Discovery : As a building block for fluorinated analogs in anticancer and anti-inflammatory agents due to enhanced bioavailability from the trifluoromethyl group .

- Material Science : Used to synthesize thermally stable polymers or ligands for catalysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to address regioselectivity challenges during synthesis?

- Regioselectivity in Fluorination : Use of bulky bases (e.g., DBU) or polar aprotic solvents (e.g., DMF) directs substitution to the 6-position of the pyridine ring .

- Reduction Step Optimization : LiAlH4 provides higher selectivity for ketone-to-ethanol conversion compared to NaBH4, but requires anhydrous conditions. Monitoring by TLC or in-situ F NMR minimizes byproducts .

Q. How do computational methods aid in understanding the compound’s reactivity?

- DFT Calculations : Predict electron-withdrawing effects of the trifluoromethyl group, which lowers the LUMO energy of the pyridine ring, facilitating nucleophilic attacks .

- Molecular Docking : Models interactions with biological targets (e.g., kinases) to guide structure-activity relationship (SAR) studies for drug design .

Q. What advanced analytical strategies resolve overlapping signals in NMR spectra?

- 2D NMR (COSY, HSQC) : Differentiates between diastereotopic protons near the ethanol group .

- Variable Temperature NMR : Reduces signal broadening caused by hydrogen bonding in the –OH group .

Q. How can impurities or degradation products be identified and quantified?

- HPLC-MS/MS : Detects trace impurities (e.g., unreacted ketone precursor or over-reduced byproducts) with a C18 column and acetonitrile/water gradient .

- GC-FID : Quantifies volatile byproducts (e.g., trifluoromethylpyridine derivatives) using internal standards .

Q. What are the mechanistic implications of the trifluoromethyl group in cross-coupling reactions?

- Electronic Effects : The –CF3 group withdraws electron density, making the pyridine ring less reactive toward electrophilic substitution but more amenable to Pd-catalyzed couplings (e.g., Suzuki-Miyaura) at the 2-position .

- Steric Effects : Hinders axial approach of catalysts, requiring ligands like SPhos for efficient coupling .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported yields for similar syntheses?

- Case Study : Yields for LiAlH4 reductions vary between 65% () and 85% (). Differences arise from purity of starting ketone, reaction time, and workup protocols (e.g., aqueous quench vs. column chromatography) .

- Validation : Reproduce reactions under controlled conditions (argon atmosphere, <1% H2O) and characterize products via multiple techniques (e.g., NMR, elemental analysis).

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.